

Application Note: Spectrophotometric Determination of Acid Blue 29 Concentration

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Compound of Interest

Compound Name: Acid Blue 29

Cat. No.: B1384188

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Introduction

Acid Blue 29 is an anionic disazo dye used in various industrial applications, including textiles and biological staining.^{[1][2][3]} Monitoring its concentration in aqueous solutions is crucial for quality control, process optimization, and environmental assessment. This application note details a straightforward and reliable method for determining the concentration of **Acid Blue 29** using UV-Vis spectrophotometry. The method is based on the Beer-Lambert Law, which establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species.

Principle

The concentration of a light-absorbing solute in a solution is directly proportional to the absorbance of the solution at a given wavelength. This relationship is described by the Beer-Lambert Law:

$$A = \epsilon bc$$

Where:

- A is the absorbance (unitless)
- ϵ (epsilon) is the molar absorptivity coefficient (a constant specific to the substance at a given wavelength, in $\text{L mol}^{-1} \text{cm}^{-1}$)

- b is the path length of the cuvette (typically 1 cm)
- c is the concentration of the substance (in mol L⁻¹)

By measuring the absorbance of a series of standard solutions of known concentrations, a calibration curve can be generated. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Key Physicochemical and Spectral Properties

A summary of the key properties of **Acid Blue 29** is presented below.

Property	Value	Reference
Chemical Formula	C ₂₂ H ₁₄ N ₆ Na ₂ O ₉ S ₂	[2][4][5][6]
Molecular Weight	616.49 g/mol	[2][4][5][6][7]
CAS Number	5850-35-1	[4][5][6]
Appearance	Bluish-black powder	[4][6][7]
Water Solubility	20 mg/mL	[4][6]
Maximum Absorbance (λ_{max})	~602 nm in aqueous solution	[8]

Note: The reported λ_{max} for **Acid Blue 29** can vary depending on the solvent and pH. Values of 522 nm and 603 nm have also been reported.[4][6][7] It is best practice to experimentally determine the λ_{max} using the same solvent as the samples.

Experimental Protocol

This protocol outlines the steps for preparing solutions, generating a calibration curve, and determining the concentration of an unknown **Acid Blue 29** sample.

1. Materials and Instrumentation

- Instrumentation:
 - UV-Vis Spectrophotometer (capable of scanning from at least 400-800 nm)

- Analytical Balance (± 0.0001 g)
- Calibrated Micropipettes and Pipette Tips
- Volumetric Flasks (e.g., 100 mL, 10 mL)
- Beakers and Glassware
- Quartz or Glass Cuvettes (1 cm path length)

- Reagents:

- **Acid Blue 29** powder (analytical grade)
- Deionized (DI) or Distilled Water

2. Preparation of Solutions

- 100 μ g/mL Stock Solution:
 - Accurately weigh 10.0 mg of **Acid Blue 29** powder using an analytical balance.
 - Quantitatively transfer the powder to a 100 mL volumetric flask.
 - Add approximately 70 mL of DI water and sonicate or stir until the dye is completely dissolved.
 - Bring the flask to the 100 mL mark with DI water, cap, and invert several times to ensure homogeneity.
- Standard Solutions (0.5 - 10 μ g/mL):
 - Prepare a series of standard solutions by diluting the 100 μ g/mL stock solution. Label 10 mL volumetric flasks for each standard.
 - Use the dilution equation ($C_1V_1 = C_2V_2$) to calculate the required volume of stock solution.
For example, to prepare 10 mL of a 5 μ g/mL standard:
 - $V_1 = (C_2V_2) / C_1 = (5 \mu\text{g/mL} * 10 \text{ mL}) / 100 \mu\text{g/mL} = 0.5 \text{ mL (or } 500 \mu\text{L)}$

- Pipette the calculated volume of the stock solution into the corresponding volumetric flask.
- Dilute to the 10 mL mark with DI water, cap, and invert to mix.
- Repeat this process for all standards in the desired range (e.g., 0.5, 1.0, 2.5, 5.0, 7.5, 10.0 $\mu\text{g/mL}$).

3. Spectrophotometric Measurement

- Determine Wavelength of Maximum Absorbance (λ_{max}):
 - Turn on the spectrophotometer and allow the lamp to warm up as per the manufacturer's instructions.
 - Fill a cuvette with DI water to serve as the blank. Place it in the spectrophotometer and perform a baseline correction or "zero" the instrument.
 - Rinse the cuvette with a mid-range standard solution (e.g., 5 $\mu\text{g/mL}$) and then fill it with the same standard.
 - Perform a wavelength scan from 400 nm to 800 nm.
 - Identify the wavelength that corresponds to the highest absorbance peak. This is the λ_{max} to be used for all subsequent measurements.
- Generate the Calibration Curve:
 - Set the spectrophotometer to measure absorbance at the determined λ_{max} .
 - Use DI water to zero the instrument.
 - Measure the absorbance of each prepared standard solution, starting from the lowest concentration.
 - Rinse the cuvette with a small amount of the next standard before filling it for measurement.
 - Record the absorbance for each standard concentration.

- Measure the Unknown Sample:
 - If the unknown sample is expected to have a high concentration, dilute it with DI water to ensure its absorbance falls within the linear range of the calibration curve.
 - Measure the absorbance of the (diluted) unknown sample at the λ_{max} .
 - Record the absorbance value.

4. Data Analysis

- Plot a graph of Absorbance (y-axis) versus Concentration (x-axis) for the standard solutions.
- Perform a linear regression on the data points. The resulting line should have a coefficient of determination (R^2) value of ≥ 0.995 for a good linear fit.
- Use the equation of the line ($y = mx + b$, where y is absorbance and x is concentration) to calculate the concentration of the unknown sample.
 - Concentration (x) = $(\text{Absorbance}_{\text{unknown}} - b) / m$
- If the unknown sample was diluted, multiply the calculated concentration by the dilution factor to obtain the original concentration.

Data Presentation

Table 1: Example Calibration Curve Data for **Acid Blue 29**

Standard Concentration ($\mu\text{g/mL}$)	Absorbance at λ_{max} (~602 nm)
0.0 (Blank)	0.000
0.4	0.052
2.0	0.261
4.0	0.523
6.0	0.785
8.0	1.046
10.0	1.308

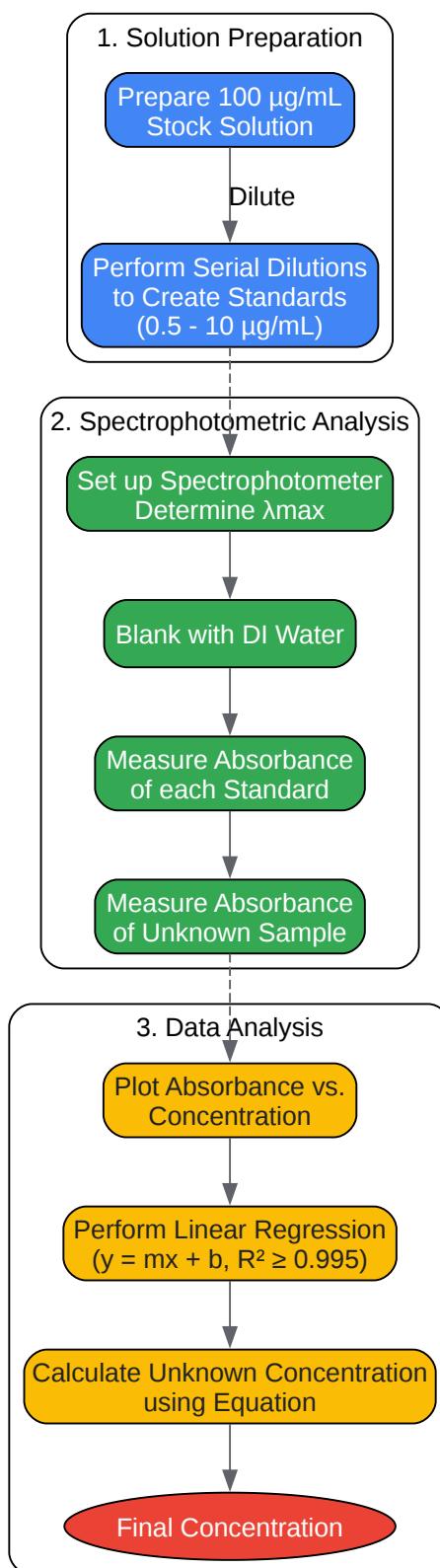
Table 2: Summary of Analytical Performance

A study on the determination of **Acid Blue 29** reported the following analytical parameters.[\[9\]](#) [\[10\]](#)

Parameter	Value
Linear Range	0.4 - 10 $\mu\text{g/mL}$
Limit of Detection (LOD)	0.35 $\mu\text{g/mL}$
Limit of Quantitation (LOQ)	1.1 $\mu\text{g/mL}$
Correlation Coefficient (R^2)	0.995

Visualizations

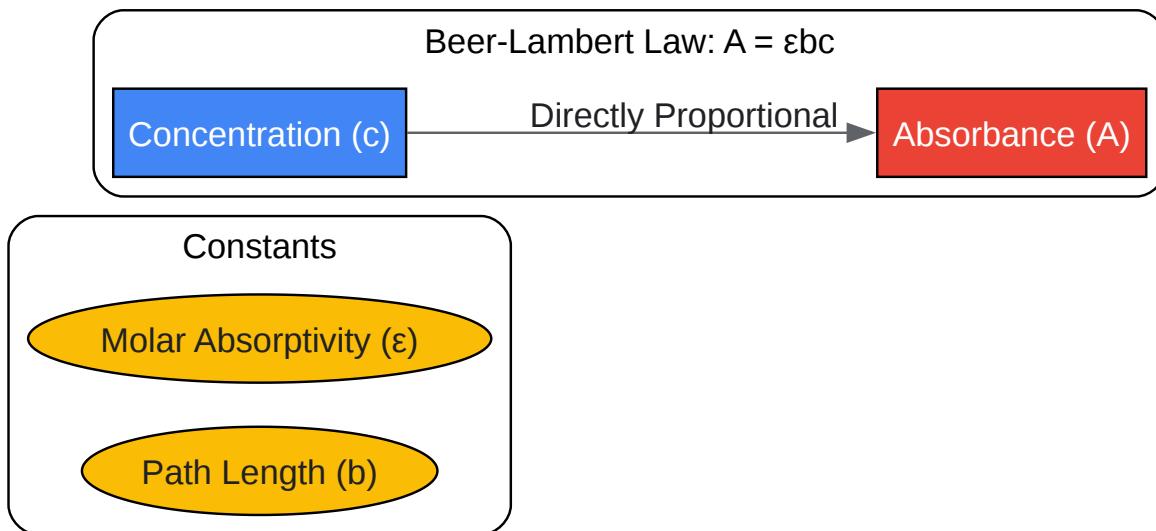
Experimental Workflow Diagram



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Caption: Workflow for determining **Acid Blue 29** concentration.

Beer-Lambert Law Relationship Diagram



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Caption: Relationship between concentration and absorbance.

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